

# Application Notes & Protocols: YZ51 Dosage for In Vivo Animal Studies

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## Compound of Interest

Compound Name: YZ51

Cat. No.: B15602075

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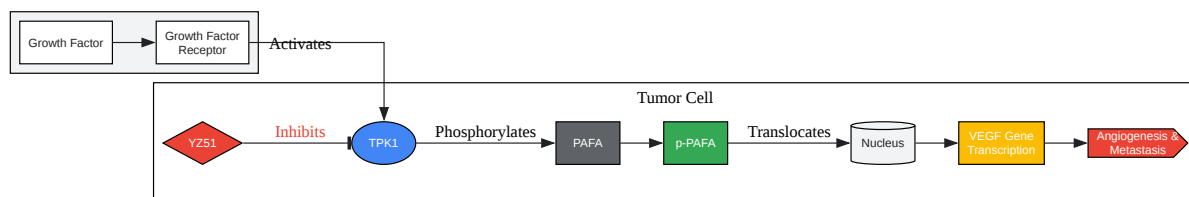
## Introduction

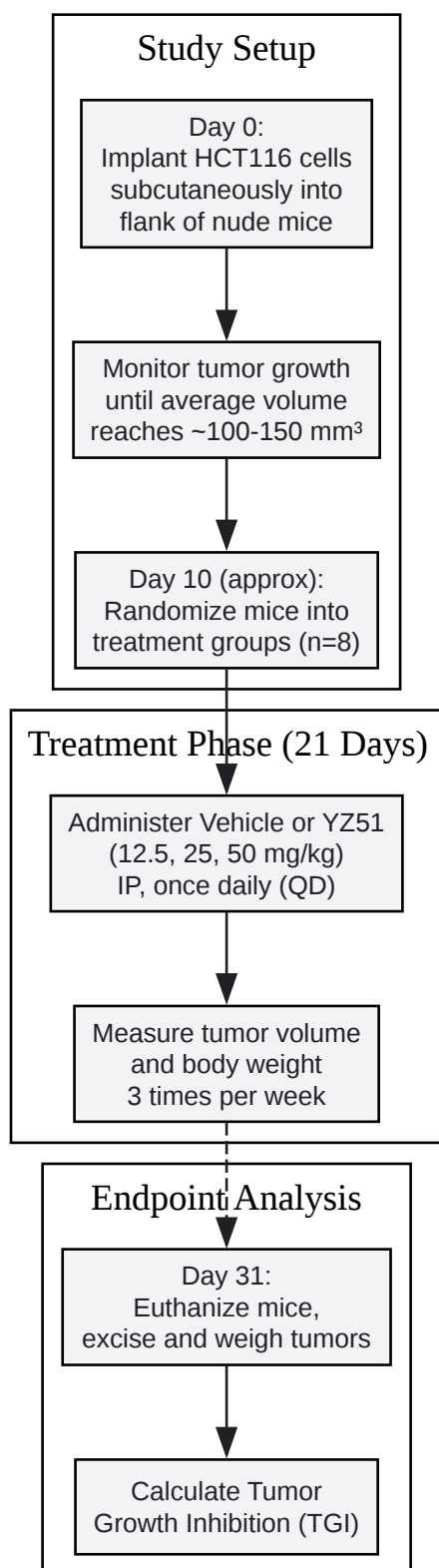
**YZ51** is a novel, potent, and selective small-molecule inhibitor of Tumor Progression Kinase 1 (TPK1). TPK1 is a serine/threonine kinase that has been identified as a critical component of the Tumor Angiogenesis and Metastasis Pathway (TAMP). Overexpression of TPK1 is correlated with poor prognosis in several human cancers, including colorectal carcinoma. By inhibiting TPK1, **YZ51** is designed to block downstream signaling, thereby reducing tumor-associated angiogenesis and metastatic potential.

These application notes provide a summary of the preclinical data and detailed protocols to guide researchers in determining the appropriate dosage of **YZ51** for in vivo animal studies, specifically in a human colorectal cancer xenograft model.

## Mechanism of Action: TPK1 Signaling Pathway

**YZ51** exerts its anti-tumor effect by directly inhibiting the kinase activity of TPK1. This action blocks the phosphorylation of its downstream substrate, Pro-Angiogenic Factor Activator (PAFA), preventing its translocation to the nucleus and subsequent transcription of key pro-angiogenic genes like Vascular Endothelial Growth Factor (VEGF).





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